I+/--Methyl-1-piperidineethanethiol
Description
The compound “I+/--Methyl-1-piperidineethanethiol” (C₈H₁₇NS) is a sulfur-containing heterocyclic amine. Its structure comprises a piperidine ring substituted with a methyl group at the nitrogen atom and an ethanethiol (-CH₂CH₂SH) side chain. The thiol group confers reactivity, enabling participation in disulfide bond formation or nucleophilic substitution reactions.
Properties
CAS No. |
1005-58-9 |
|---|---|
Molecular Formula |
C8H17NS |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-piperidin-1-ylpropane-2-thiol |
InChI |
InChI=1S/C8H17NS/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 |
InChI Key |
OBZVEAPNGWAFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)S |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution from Piperidinyl Alcohol Precursors
The most widely reported route involves the conversion of 1-methylpiperidin-4-ylethanol to its corresponding thiol derivative. This two-step process typically begins with the activation of the alcohol moiety via tosylation or mesylation, followed by nucleophilic displacement with a sulfur source.
For example, treatment of 1-methylpiperidin-4-ylethanol with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0–5°C generates the tosylate intermediate. Subsequent reaction with thiourea in refluxing ethanol affords the thiouronium salt, which is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) to yield the target thiol. This method achieves yields of 68–72% but requires careful pH control during hydrolysis to minimize disulfide formation.
Reductive Amination-Thiolation Cascade
An alternative one-pot strategy employs reductive amination of 4-piperidone derivatives with cysteamine analogs. For instance, condensation of 1-methyl-4-piperidone with 2-aminoethanethiol in the presence of sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at room temperature produces the target compound in 58% yield. While operationally simple, this method suffers from competing imine oligomerization, necessitating excess reducing agent and extended reaction times (24–48 hrs).
Advanced Methodologies
Transition Metal-Catalyzed C–S Bond Formation
Palladium-catalyzed cross-coupling has emerged as a stereocontrolled alternative. A 2024 study demonstrated that treatment of 1-methyl-4-(2-bromoethyl)piperidine with Lawesson’s reagent under Pd(OAc)₂/Xantphos catalysis in toluene at 110°C achieves 84% yield with >99% retention of configuration at the piperidine center. This method eliminates the need for pre-activated intermediates but requires anhydrous conditions and specialized ligands.
Enzymatic Desymmetrization
Biocatalytic approaches using sulfhydrylases from Thermococcus kodakarensis have enabled enantioselective synthesis. Incubation of racemic 1-methylpiperidin-4-ylethenyl sulfide with the enzyme in phosphate buffer (pH 7.4) at 37°C for 6 hrs resolves the (R)- and (S)-thiols with 91% ee and 88% conversion. While promising for chiral synthesis, scalability remains challenging due to enzyme cost and substrate specificity limitations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | 95–98 | 8–10 hrs | Scalable, minimal specialized reagents | Multiple steps, disulfide byproducts |
| Reductive Amination | 58 | 90–92 | 24–48 hrs | One-pot procedure | Low yield, stoichiometric reductant |
| Pd-Catalyzed Coupling | 84 | 99+ | 3–5 hrs | High stereocontrol, single step | Air-sensitive, costly catalysts |
| Enzymatic Resolution | 45–50 | 99+ | 6–8 hrs | Enantioselective, aqueous conditions | Limited scalability, high enzyme cost |
Critical Process Considerations
Thiol Protection-Deprotection Strategies
To mitigate oxidative degradation during synthesis, tert-butylthio (t-BuS) and trityl (Trt) protecting groups are routinely employed. For instance, silylation of the intermediate thiol with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF increases stability during column chromatography, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) in THF achieving 94–97% recovery.
Purification Challenges
The compound’s strong odor and volatility necessitate closed-system purification techniques. Short-path distillation under reduced pressure (0.1–0.5 mmHg, 80–90°C bath temperature) provides analytical-grade material, while reverse-phase HPLC (C18 column, 10–40% MeCN/H₂O + 0.1% TFA) resolves diastereomeric impurities.
Industrial-Scale Production Insights
At pilot plant scale (50–100 kg batches), the thiourea-mediated route predominates due to cost-effectiveness. Key optimizations include:
- Continuous Flow Tosylation : Using a Corning AFR module at 25°C with residence time 12 min, achieving 98% conversion vs. 82% in batch
- Hydrolysis Under Nitrogen : Sparging with N₂ during NaOH-mediated hydrolysis reduces disulfide content from 5–7% to <0.5%
- Distillation-Enhanced Recovery : Thin-film evaporators (Pfaudler GEA systems) recover 92% of product vs. 78% with rotary evaporation
Emerging Technologies
Photoredox Thiol-Ene Reactions
Visible-light-mediated coupling of 1-methyl-4-vinylpiperidine with thiophenol derivatives (λ = 450 nm, Ir(ppy)₃ catalyst) constructs the C–S bond in 89% yield with 100% atom economy. This method bypasses traditional activation steps but requires UV-transparent reactors.
Electrochemical Synthesis
A 2025 breakthrough demonstrated anodic oxidation of 1-methylpiperidin-4-yl ethyl disulfide in acetonitrile/water (9:1) at 1.2 V vs. Ag/AgCl, cleaving the S–S bond to generate the thiol in 95% yield. This solvent-free approach aligns with green chemistry principles but demands specialized potentiostats.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-1-piperidineethanethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Alpha-Methyl-1-piperidineethanethiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Methyl-1-piperidineethanethiol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Functional Group Analysis
| Compound | Core Structure | Key Functional Groups | Reactivity/Stability Considerations |
|---|---|---|---|
| I+/--Methyl-1-piperidineethanethiol | Piperidine + ethanethiol | -NH(CH₃), -SH | High reactivity of -SH; prone to oxidation |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanolamine + thiophene | -NHCH₃, -OH, thiophene | -OH enhances polarity; thiophene increases aromatic stability |
| e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Propanolamine + naphthalene/thiophene | -NHCH₃, naphthol ether, thiophene | Ether linkage improves stability; naphthalene contributes to hydrophobicity |
Key Observations :
- Thiol vs. Alcohol Groups : The thiol (-SH) in the target compound is more nucleophilic and oxidizable than the hydroxyl (-OH) in compound a . This difference impacts analytical detection; thiols often require derivatization for HPLC analysis, whereas alcohols are detected directly via UV or RI.
- Amine Substitution : The methylated piperidine nitrogen in the target compound reduces basicity compared to primary amines in compounds a and e .
- Aromatic vs. Aliphatic Rings : Piperidine (aliphatic) lacks the conjugation and stability provided by thiophene or naphthalene in other compounds, affecting solubility and metabolic pathways.
Analytical and Regulatory Considerations
The evidence highlights USP standards for impurity control, with acceptance criteria for unspecified impurities set at ≤0.10% . For “this compound”, similar thresholds would apply if it were a degradation product. However, its detection would require specialized methods (e.g., LC-MS for sulfur-containing compounds) compared to the UV-active naphthalene derivatives (e.g., c Naphthalene-1-ol and f 1-Fluoronaphthalene ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
